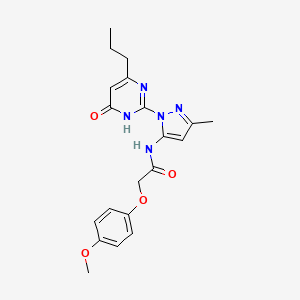![molecular formula C11H17BrO2 B2867500 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 256954-28-6](/img/structure/B2867500.png)
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a chemical compound with the molecular formula C11H17BrO2 . It is a derivative of bicyclo[3.3.1]nonane, a moiety that is predominant in many biologically active natural products . These derivatives are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives has been explored in various studies . For instance, Effenberger discovered an efficient route toward the synthesis of bicyclo[3.3.1]nonane ring systems through the reaction of 1-methoxy-1-cyclohexene and malonyl dichloride . This versatile methodology has been used by several research groups to achieve synthetic targets containing the bicyclic core .Molecular Structure Analysis
The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives, including this compound, have been examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Biomarker Development
Compounds structurally related to carboxylic acids, such as certain environmental contaminants and their metabolites, are often studied for their presence in environmental samples and biological fluids. For example, studies on the environmental exposure to plasticizers and the identification of their metabolites in human subjects can shed light on potential health risks and serve as biomarkers for exposure assessment (Silva et al., 2013).
Pharmacology and Therapeutics
Research into compounds with carboxylic acid functional groups often explores their pharmacological properties and potential therapeutic applications. For example, the study of novel compounds acting on serotonin receptors for the treatment of depression or anxiety illustrates the importance of structural studies in developing new drugs (Siwers et al., 1977).
Analytical Chemistry and Metabolite Identification
The identification and characterization of metabolites of dietary compounds or environmental toxins, such as those found in human urine following exposure, are critical for understanding metabolic pathways and potential health effects. Studies have used advanced analytical techniques to identify metabolites and assess their biological significance (Lindstedt & Steen, 1975).
Toxicology and Environmental Health
Research into the health effects of exposure to industrial chemicals and environmental pollutants often includes studies on compounds with carboxylic acid groups. Investigations into the reproductive and hematopoietic hazards of workers exposed to solvents containing halogenated compounds highlight the importance of understanding the toxicological profiles of these substances (Kim et al., 1996).
Zukünftige Richtungen
The future directions in the research of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid and its derivatives could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, and other areas . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Wirkmechanismus
Target of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mode of Action
It is known that the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure . The two bromine atoms in the compound have significant halogen – halogen interactions .
Action Environment
It is known that the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
Eigenschaften
IUPAC Name |
5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMBPUJWFHQGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)C(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
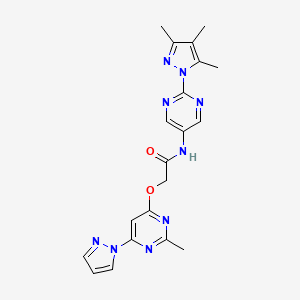
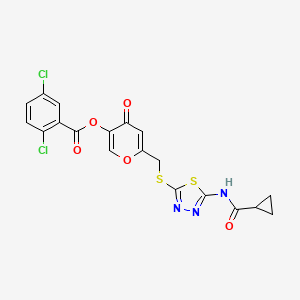
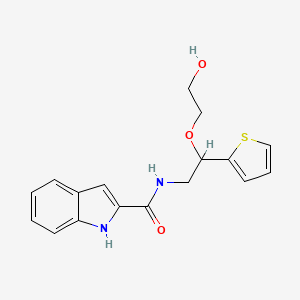
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)

![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)

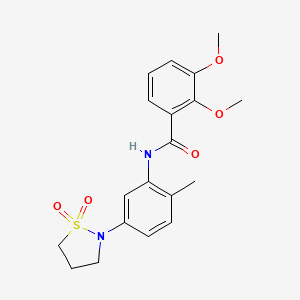
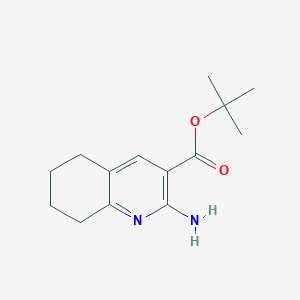
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

